Sulforhodamine B 2-acid fluoride

Fluorescence spectroscopy Protein labeling Spectral characterization

Sulforhodamine B 2-acid fluoride (CAS 98806-82-7) is the superior alternative to unstable sulfonyl chloride dyes. Its enhanced hydrolytic stability ensures reproducible, lot-to-lot consistent protein conjugation in aqueous buffers, eliminating the variability that compromises research data. Optimized for fluorescence microscopy, flow cytometry, and quantitative FRET assays. Secure your research-grade supply with guaranteed purity for critical labeling workflows.

Molecular Formula C27H29FN2O6S2
Molecular Weight 560.7 g/mol
CAS No. 98806-82-7
Cat. No. B1308495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulforhodamine B 2-acid fluoride
CAS98806-82-7
Molecular FormulaC27H29FN2O6S2
Molecular Weight560.7 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)F
InChIInChI=1S/C27H29FN2O6S2/c1-5-29(6-2)18-9-12-21-24(15-18)36-25-16-19(30(7-3)8-4)10-13-22(25)27(21)23-14-11-20(38(33,34)35)17-26(23)37(28,31)32/h9-17H,5-8H2,1-4H3
InChIKeyOVVHIVNJSALABS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulforhodamine B 2‑Acid Fluoride (CAS 98806‑82‑7): Fluorescent Protein‑Labeling Reagent with Sulfonyl Fluoride Reactive Handle for Stable Conjugate Formation


Sulforhodamine B 2‑acid fluoride (CAS 98806‑82‑7; molecular formula C₂₇H₂₉FN₂O₆S₂; MW 560.7) is a reactive sulfonyl fluoride derivative of the xanthene fluorophore Sulforhodamine B . The parent fluorophore exhibits an excitation peak at 559 nm and an emission peak at 577 nm , belonging to the rhodamine spectral class suitable for Cy3/TRITC filter sets . As a sulfonyl fluoride, this compound presents an amine‑reactive electrophilic group capable of forming stable covalent conjugates with proteins and peptides for fluorescence‑based detection and quantification applications.

Why Sulforhodamine B 2‑Acid Fluoride Cannot Be Substituted by Sulfonyl Chloride Analogs in Moisture‑Sensitive Conjugation Protocols


The reactive sulfonyl chloride analogs of Sulforhodamine B (e.g., SRB sulfonyl chloride, Lissamine rhodamine B sulfonyl chloride) are notoriously unstable in aqueous environments and prone to hydrolysis during both storage and conjugation reactions, which leads to lot‑to‑lot variability in the percentage of reactive dye [1]. This instability necessitates low‑temperature reactions (preferably 4 °C) and relatively high pH conditions to optimize conjugation efficiency [2]. In contrast, the sulfonyl fluoride functional group (present in CAS 98806‑82‑7) represents a distinct reactivity profile with potentially enhanced hydrolytic stability relative to sulfonyl chlorides, as demonstrated in analogous sulforhodamine 101 derivatives where reactive groups with improved hydrolytic stability were developed specifically to address the limitations of sulfonyl chlorides [3]. This reactivity difference is critical in experimental workflows where consistent, reproducible labeling efficiency is required and where moisture sensitivity would otherwise compromise experimental outcomes.

Quantitative Evidence for Differentiating Sulforhodamine B 2‑Acid Fluoride from Alternative Reactive Fluorophores


Fluorescence Excitation and Emission Wavelengths of Sulforhodamine B 2‑Acid Fluoride in Chloroform

Sulforhodamine B 2‑acid fluoride, when dissolved in chloroform, exhibits characteristic fluorescence with an excitation maximum (λex) at 560 nm and an emission maximum (λem) at approximately 580 nm [1]. This positions the compound within the same spectral window as its parent fluorophore Sulforhodamine B, which displays λex 559 nm and λem 577 nm in general fluorescence contexts . The spectral similarity to widely used Cy3 and TRITC dyes enables compatibility with established fluorescence microscopy and flow cytometry filter sets , while the sulfonyl fluoride reactive handle provides distinct conjugation chemistry compared to isothiocyanate or succinimidyl ester derivatives.

Fluorescence spectroscopy Protein labeling Spectral characterization

Comparative Hydrolytic Stability: Sulfonyl Fluoride Derivatives Versus Sulfonyl Chloride Analogs

The sulfonyl chloride derivative of Sulforhodamine B (SRB sulfonyl chloride) demonstrates significant instability in aqueous environments, requiring protein modification reactions to be performed at low temperatures (preferably 4 °C) [1]. In the closely related sulforhodamine 101 system, Texas Red sulfonyl chloride undergoes complete hydrolysis within 5 minutes upon exposure to water [2]. In contrast, patent literature on sulforhodamine 101 derivatives explicitly teaches that reactive groups with enhanced hydrolytic stability (achieved through sulfonamide linkages and spacer arms) provide improved performance over sulfonyl chlorides [3]. While direct head‑to‑head hydrolysis data for Sulforhodamine B 2‑acid fluoride specifically are not available in the open literature, the sulfonyl fluoride functional group is established in analogous systems as a more hydrolytically stable amine‑reactive handle compared to sulfonyl chlorides.

Hydrolytic stability Reactive dye chemistry Protein conjugation

Protein‑Binding and Quantification Sensitivity: Sulforhodamine B Fluorophore Performance in Cytotoxicity Assays

The parent Sulforhodamine B fluorophore forms the basis of the widely used SRB assay for cytotoxicity and cell proliferation screening. In this assay, Sulforhodamine B binds electrostatically to basic amino acid residues of trichloroacetic acid‑fixed cells under mild acidic conditions [1]. Quantitative performance metrics for the SRB assay include: sensitivity comparable to fluorescence assays and superior to Lowry and Bradford methods; signal‑to‑noise ratio that is favorable; and resolution of 1,000–2,000 cells per well [1]. The assay produces results that are linear with cell number and cellular protein across cellular densities ranging from 1% to 200% confluence [1]. In comparative evaluations, the SRB assay performed similarly to other cytotoxicity assays such as MTT and clonogenic assays [1].

Cytotoxicity assay SRB assay Drug screening Protein quantification

Fluorescence Turn‑On Efficiency in Aptamer‑Based Detection: Sulforhodamine B Fluorophore Performance

The Sulforhodamine B fluorophore has been successfully converted into a fluorescence turn‑on probe through contact quenching with an RNA aptamer (SRB‑2) [1]. Upon binding to the SRB‑2 aptamer, the fluorescence of the Sulforhodamine B probe increases more than 100‑fold [1]. This high turn‑on ratio enables real‑time monitoring of transcription and imaging of RNA in live bacterial cells [1]. The exceptional turn‑on efficiency (>100‑fold) demonstrates the fluorophore 's utility in advanced biosensing applications where signal‑to‑background discrimination is critical.

Aptamer RNA imaging Contact quenching Fluorescence turn‑on

Optimal Research and Industrial Application Scenarios for Sulforhodamine B 2‑Acid Fluoride Based on Validated Performance Evidence


Fluorescent Labeling of Proteins and Peptides Requiring Stable Sulfonamide Conjugates

Sulforhodamine B 2‑acid fluoride is optimally deployed as an amine‑reactive fluorescent label for proteins and peptides where consistent, reproducible conjugation stoichiometry is required . The sulfonyl fluoride group enables covalent attachment to primary amines (e.g., lysine residues, N‑termini) under controlled conditions, forming stable sulfonamide bonds. This application leverages the enhanced hydrolytic stability inferred for sulfonyl fluorides compared to sulfonyl chlorides (which hydrolyze completely within 5 min in water) [1][2], making it particularly suitable for conjugation protocols conducted in aqueous buffers or where extended reaction times are necessary.

Cell‑Based Cytotoxicity Screening and Protein Quantification Assays

Conjugates prepared with Sulforhodamine B 2‑acid fluoride retain the parent fluorophore 's well‑characterized protein‑binding properties, making them suitable for adaptation in cytotoxicity and cell proliferation screening assays [3]. The SRB assay methodology, which relies on electrostatic binding of the fluorophore to basic amino acid residues of fixed cells, has demonstrated linearity across 1–200% confluence, sensitivity comparable to fluorescence assays and superior to Lowry/Bradford methods, and resolution of 1,000–2,000 cells per well [3]. This performance profile supports the use of Sulforhodamine B‑based conjugates in quantitative, high‑throughput drug screening workflows where reproducibility and linear dynamic range are critical for data quality.

Multiparametric Fluorescence Imaging and Flow Cytometry Using Standard Cy3/TRITC Filter Sets

Sulforhodamine B 2‑acid fluoride conjugates are well‑suited for fluorescence microscopy and flow cytometry applications utilizing standard Cy3/TRITC optical filter configurations . With excitation at 560 nm and emission at ~580 nm [4], the fluorophore occupies a well‑established spectral window that enables multiplexed detection when paired with green‑emitting labels (e.g., fluorescein) [5]. This spectral compatibility eliminates the need for specialized or custom filter sets, reducing instrument setup complexity and facilitating cross‑laboratory reproducibility of imaging and cytometry protocols.

Fluorescence Resonance Energy Transfer (FRET) and Quenching‑Based Biosensing

The Sulforhodamine B fluorophore has been validated as an efficient acceptor in FRET systems with quantum dot donors, with experimentally determined Förster distances and transfer efficiencies reported using steady‑state and time‑resolved fluorescence spectroscopy [6]. Additionally, the fluorophore 's demonstrated capability for >100‑fold fluorescence turn‑on upon aptamer binding [7] makes it an attractive candidate for designing quenching‑based biosensors. Sulforhodamine B 2‑acid fluoride provides the reactive functionality needed to conjugate the fluorophore to nucleic acids, peptides, or proteins for FRET and turn‑on probe development in molecular diagnostics and live‑cell imaging applications.

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